N-benzoyltryptophan
Description
Contextualization within Tryptophan Derivative Research
Tryptophan and its derivatives are a class of molecules with significant biological and chemical importance. frontiersin.orgnih.gov In the realm of chemical biology, these compounds are explored for their potential as therapeutic agents, molecular probes, and tools to study biological systems. researchgate.netnih.gov The modification of the tryptophan scaffold, such as through N-acylation, can lead to derivatives with altered properties, including enhanced stability, modified bioactivity, and different molecular recognition capabilities. frontiersin.orgscience.gov
Historical Overview of N-benzoyltryptophan in Academic Investigations
More contemporary and specific synthetic methods for this compound have been described in the literature. For instance, a common laboratory synthesis involves the reaction of L-tryptophan with benzoic anhydride (B1165640) in acetic acid. scielo.org.mx Another approach involves the initial conversion of the amino acid to its methyl ester, followed by coupling with a benzoic acid derivative using a peptide coupling reagent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mx These methods provide efficient access to this compound and its derivatives for further study.
Overview of Scholarly Significance and Emerging Research Trajectories
The scholarly significance of this compound lies in its utility as a building block in organic synthesis and as a scaffold for the development of biologically active compounds. Its role as a protected amino acid in peptide synthesis is a foundational application. nih.gov
A significant area of research has been the exploration of the biological activities of this compound derivatives. As mentioned, studies have demonstrated the antifungal potential of N-benzoyl-L-tryptophan and its methyl ester. scielo.org.mx This line of inquiry opens possibilities for the development of new antifungal agents, an area of critical need in medicine.
Emerging research trajectories for tryptophan derivatives, in general, are focused on their application in medicinal chemistry and materials science. frontiersin.orgnih.govresearchgate.net This includes the development of novel therapeutics targeting a range of diseases and the creation of new biomaterials. While specific emerging research trajectories for this compound are not extensively documented, its established synthetic accessibility and known biological activity suggest potential for its use in several areas:
Drug Discovery: As a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The antifungal activity already observed could be a starting point for the development of more potent and selective agents. scielo.org.mx
Biocatalysis: The use of enzymes for the synthesis of chiral compounds is a growing field. N-benzoyl amino acids can be involved in enzymatic resolution processes, offering a green chemistry approach to obtaining enantiomerically pure compounds.
Molecular Probes: The tryptophan indole (B1671886) ring has intrinsic fluorescent properties. Modification with a benzoyl group could alter these properties, potentially leading to the development of new molecular probes for studying biological systems.
Detailed Research Findings
A notable study in the field investigated the synthesis and antifungal activity of a series of N-benzoyl amino esters and N-benzoyl amino acids, including N-benzoyl-L-tryptophan and its methyl ester. scielo.org.mxscielo.org.mx
Synthesis: The synthesis of N-benzoyl-L-tryptophan was achieved by reacting L-tryptophan with benzoic anhydride in acetic acid. scielo.org.mx The corresponding methyl ester was prepared by first converting L-tryptophan to its methyl ester hydrochloride using thionyl chloride in methanol, followed by N-benzoylation using benzoyl chloride in the presence of a base. scielo.org.mx
Structure
3D Structure
Properties
IUPAC Name |
2-benzamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBCXLCJWLNDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304043 | |
| Record name | 2-benzamido-3-(1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4302-66-3, 55629-71-5 | |
| Record name | NSC305271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC164035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzamido-3-(1H-indol-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Benzoyltryptophan
Classical and Contemporary Synthesis Approaches
The preparation of N-benzoyltryptophan can be broadly categorized into two main strategies: the direct benzoylation of tryptophan and its analogues, and the derivatization from precursor molecules through more complex chemical transformations.
Benzoylation Strategies of Tryptophan and its Analogues
The most direct and widely employed methods for synthesizing this compound involve the acylation of the α-amino group of tryptophan. These methods are valued for their relative simplicity and efficiency.
A common and effective method for the N-benzoylation of amino acids is through the use of carboxylic acid derivatives, such as benzoyl chloride or benzoic anhydride (B1165640). The Schotten-Baumann reaction, a well-established method for acylating amines, is frequently utilized for this purpose. lookchem.comrsc.orgmdpi.combeilstein-journals.org This reaction is typically performed in a two-phase system, consisting of an aqueous alkaline solution and an organic solvent. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. lookchem.comnih.gov
In a typical procedure, tryptophan is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, and then treated with benzoyl chloride. researchgate.netnih.govnih.gov The use of a milder base like sodium bicarbonate is often preferred as it can facilitate the formation of the product salt and is considered non-carcinogenic and environmentally benign. researchgate.net The reaction mixture is typically stirred vigorously to ensure efficient mixing of the two phases. The this compound product, being less soluble in the aqueous phase, can often be isolated by filtration after acidification.
Alternatively, benzoic anhydride can be employed as the benzoylating agent. chim.itthieme-connect.com This method may be advantageous in certain contexts, potentially offering milder reaction conditions. The reaction is often carried out in the presence of acetic acid. chim.it
Table 1: Comparison of Reagents for Acylation of Tryptophan
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | Aqueous base (e.g., NaOH, NaHCO3), organic solvent (e.g., ether, CH2Cl2) | High reactivity, readily available | Exothermic reaction, may require careful temperature control, generates HCl byproduct | lookchem.combeilstein-journals.orgresearchgate.net |
| Benzoic Anhydride | Often in the presence of acetic acid or with a base | Milder than benzoyl chloride, does not produce HCl | Lower reactivity than benzoyl chloride, may require longer reaction times or heating | chim.itthieme-connect.com |
The direct benzoylation of the amine functionality in tryptophan is the core of the methods described above. The key is the nucleophilic attack of the amino group of tryptophan on the electrophilic carbonyl carbon of the benzoylating agent. To enhance the nucleophilicity of the amine and to neutralize the acid byproduct, a base is essential. rsc.orgnih.gov The reaction is a classic example of nucleophilic acyl substitution.
Research has also explored the use of coupling reagents to facilitate the benzoylation. For instance, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) can be used to couple benzoic acid directly with the methyl ester of tryptophan, followed by hydrolysis of the ester to yield this compound. chim.itthieme-connect.com This approach is common in peptide synthesis and offers mild reaction conditions.
Derivatization from Precursor Molecules
While direct benzoylation is the most straightforward approach, the synthesis of this compound and its derivatives can also be envisioned through the construction of the amino acid side chain or modification of a precursor molecule that already contains the benzoyl moiety. These methods offer greater flexibility for creating structurally diverse analogues.
Organocuprate reagents, also known as Gilman reagents, are valued in organic synthesis for their ability to form carbon-carbon bonds, particularly through conjugate addition to α,β-unsaturated carbonyl compounds. numberanalytics.comwikipedia.orgchemistrysteps.comyoutube.com A plausible, though not explicitly documented, synthetic route to this compound using this methodology could involve the conjugate addition of an indole-containing organocuprate to a dehydroalanine (B155165) derivative that already possesses the N-benzoyl group.
For example, a precursor such as N-benzoyl-2-aminoacrylate could potentially react with an indolyl-copper reagent. The indole (B1671886) moiety would act as the nucleophile in a 1,4-conjugate addition, establishing the characteristic tryptophan side chain. Organocuprates are known to be "soft" nucleophiles, which favors their addition to the β-carbon of α,β-unsaturated systems. numberanalytics.com This approach would be particularly useful for synthesizing this compound analogues with substitutions on the indole ring, as various substituted indole-derived organocuprates could be employed.
Another potential, albeit multi-step, pathway to this compound from a precursor molecule involves the use of a Grignard reagent. Grignard reagents are powerful nucleophiles that readily add to carbonyl compounds. thieme-connect.com An N-protected indole-3-carboxaldehyde (B46971) could serve as a suitable precursor.
In a hypothetical sequence, an N-benzoyl-protected indole-3-carboxaldehyde would be reacted with a Grignard reagent such as a protected formyl Grignard equivalent or a two-carbon synthon that could be later converted to a carboxylic acid. This would result in the formation of a secondary alcohol. Subsequent selective dehydroxylation of this β-hydroxy amino acid precursor would yield the final this compound. While the Grignard reaction on indole-3-carboxaldehyde has been reported to sometimes yield unexpected bis(indolyl)methane products, careful control of reaction conditions could favor the desired 1,2-addition product. lookchem.comthieme-connect.com The dehydroxylation of β-hydroxy amino acids is a known transformation, although it can be challenging to achieve selectively. nih.govgoogle.com This route offers a modular approach to constructing the amino acid side chain.
Table 2: Hypothetical Synthetic Routes from Precursors
| Method | Key Precursor(s) | Key Transformation(s) | Potential Advantages | Reference Concept |
|---|---|---|---|---|
| Organocuprate Addition | N-benzoyl-2-aminoacrylate, Indolyl-copper reagent | 1,4-Conjugate addition | Allows for the introduction of various substituted indole rings. | numberanalytics.comwikipedia.orgchemistrysteps.comyoutube.com |
| Grignard Addition and Dehydroxylation | N-benzoyl-indole-3-carboxaldehyde, Grignard reagent | Grignard addition to aldehyde, Selective dehydroxylation | Modular construction of the amino acid side chain. | lookchem.comnih.govthieme-connect.comgoogle.com |
Controlled Oxidation Reactions (e.g., RuO4-mediated)
The indole ring of tryptophan is susceptible to oxidation. Controlled oxidation of this compound can lead to a variety of valuable products. Ruthenium tetroxide (RuO₄) is a potent oxidizing agent capable of cleaving carbon-carbon double bonds and oxidizing aromatic systems. wikipedia.orgchem-station.com When applied to this compound, RuO₄, often generated in situ from a catalytic amount of a ruthenium precursor like RuCl₃ with a stoichiometric reoxidant such as sodium periodate (B1199274) (NaIO₄), can oxidatively cleave the pyrrole (B145914) ring of the indole moiety. chem-station.comsciencemadness.org This powerful oxidation can transform the indole ring into a carboxylic acid derivative, a reaction that proceeds under biphasic conditions (e.g., CCl₄/CH₃CN/H₂O) to facilitate catalyst turnover. chem-station.com The reaction's severity means that careful control of conditions is necessary to avoid over-oxidation to carbon dioxide. wikipedia.org The electron-rich nature of the indole ring makes it a target for such strong oxidants, while the N-benzoyl group provides stability and influences the solubility of the substrate. youtube.combhu.ac.in
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Producing enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required. This can be accomplished through several strategic approaches.
Chiral Auxiliary Approaches
One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. thieme-connect.de In this method, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction diastereoselectively. For the synthesis of a specific enantiomer of this compound, one could start with glycine (B1666218), attach a chiral auxiliary (e.g., a derivative of a 1,2-amino alcohol or a planar-chiral chromium complex), and then perform an alkylation with an indole-containing electrophile to build the tryptophan side chain. researchgate.netacs.org After the key bond formation, which is directed by the steric and electronic properties of the auxiliary, the auxiliary is cleaved to yield the enantiomerically enriched amino acid, which can then be benzoylated. This method allows for high levels of stereocontrol, often achieving high diastereomeric excess (d.e.). researchgate.netnih.gov
| Auxiliary Type | General Approach | Potential Outcome |
| Oxazolidinone | Covalently attached to glycine to form a chiral enolate equivalent. | Stereoselective alkylation to introduce the indolemethyl side chain. |
| Camphorsultam | Used to control the stereochemistry of alkylation or acylation reactions. | High diastereoselectivity in the formation of the new stereocenter. |
| Planar-Chiral Complex | An arene-tricarbonyl-chromium complex of an arylaldehyde can be used to form a chiral Schiff base with glycine ester, followed by stereoselective alkylation. researchgate.net | Can provide very high diastereoselectivity (up to 100% d.e. reported for methylation). researchgate.net |
Asymmetric Catalysis in Benzoylation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.govacs.org Instead of using a stoichiometric chiral auxiliary, a small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. For the synthesis of this compound, this could involve the enantioselective benzoylation of the tryptophan amino group. While direct catalytic asymmetric benzoylation is a specific challenge, related processes like kinetic resolution via acylation have been developed. researchgate.netrsc.org In such a scenario, a chiral catalyst (e.g., a chiral tertiary amine or a phosphine (B1218219) ligand complexed to a metal) could preferentially catalyze the benzoylation of one enantiomer in a racemic mixture of tryptophan, allowing for the separation of the faster-reacting enantiomer (as this compound) from the unreacted enantiomer. researchgate.net
Resolution Techniques for Enantiomeric Purity
When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution.
Classical Chemical Resolution: This is a widely used method that involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. google.com Since this compound is a carboxylic acid, it can be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the desired enantiomer of this compound is recovered by treating the salt with an acid to remove the resolving agent.
Enzymatic Resolution: A highly selective method for resolution involves enzymes. Acylases, for example, can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic N-acyl amino acid mixture. acs.orgharvard.eduacs.org In the case of racemic this compound, an acylase could be used to hydrolyze the N-benzoyl-L-tryptophan to L-tryptophan, leaving the N-benzoyl-D-tryptophan unreacted. google.com The resulting mixture of L-tryptophan and N-benzoyl-D-tryptophan can then be easily separated based on their different chemical properties. This method is known for its exceptional enantioselectivity. harvard.edu
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique. nih.gov A racemic mixture of this compound (or its ester derivative) can be passed through a column containing a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov
| Resolution Technique | Principle | Common Agents/Methods |
| Classical Chemical Resolution | Formation of separable diastereomeric salts. | Chiral amines (e.g., 1-phenylethylamine), alkaloids (e.g., brucine). |
| Enzymatic Resolution | Enantioselective enzyme-catalyzed reaction. acs.org | Acylase I selectively hydrolyzes the L-enantiomer. harvard.edugoogle.com |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | HPLC with columns containing chiral selectors like urethane-blocked α-arylglycines. nih.gov |
Functional Group Interconversions and Advanced Derivatization
The this compound scaffold can be further modified to create a diverse library of compounds. The indole ring, in particular, offers multiple sites for functionalization.
Modification of the Indole Moiety
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, with the C3 position being the most reactive. bhu.ac.inresearchgate.net Since this position is occupied by the alanine (B10760859) side chain in tryptophan, subsequent electrophilic substitutions on this compound typically occur at other positions. The N-benzoyl protecting group helps to prevent unwanted side reactions at the amino acid's nitrogen and alpha-carbon during these transformations. ub.edu
Common modifications include:
Halogenation: Introduction of bromine or chlorine onto the indole ring, often at the C2, C5, or C7 positions, depending on the reaction conditions and directing groups.
Nitration: Electrophilic nitration can introduce a nitro group onto the benzene (B151609) portion of the indole ring.
Alkylation and Acylation (Friedel-Crafts type): The indole ring can be alkylated or acylated under appropriate conditions. For instance, metal-catalyzed C-H functionalization has emerged as a powerful tool for directly adding new groups to specific positions, such as C2 or C7. nih.govresearchgate.netrsc.org
N1-Functionalization: The indole nitrogen can be alkylated or acylated after deprotonation with a strong base. bhu.ac.in
These modifications allow for the synthesis of novel tryptophan derivatives with altered electronic, steric, and bioactive properties. nih.govnih.govnih.gov
| Reaction Type | Position(s) on Indole Ring | Typical Reagents |
| C-H Borylation | C7, C2 | Iridium catalysts, Pinacolborane nih.gov |
| Photocatalytic Alkylation | C2 | Photocatalyst (e.g., Iridium complex), α-bromo-carbonyl compounds researchgate.netrsc.org |
| Electrophilic Halogenation | C2, C5, C6 | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |
| N-H Alkylation/Acylation | N1 | NaH followed by an alkyl/acyl halide bhu.ac.in |
Transformations of the Carboxyl and Amide Linkages
The reactivity of this compound is largely defined by its carboxylic acid and the N-benzoyl amide functionalities. These sites are pivotal for chemical modifications, allowing for the construction of esters, amides, and more complex heterocyclic systems.
Synthesis of this compound Esters and Amides
The carboxylic acid moiety of this compound is readily converted into a variety of esters and amides through standard and advanced synthetic methods. These transformations are fundamental for creating derivatives with altered properties or for subsequent coupling reactions.
Esterification: Esterification of this compound can be achieved through several reliable methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst), is a common approach. researchgate.net This equilibrium-driven reaction can be pushed toward the product by removing water, for instance, with a Dean-Stark apparatus. researchgate.net
Alternatively, modern coupling reagents provide a milder and often faster route to esters. Reagents such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to mediate rapid esterification, often within minutes, under mild conditions in both alcoholic and non-alcoholic solvents. mdpi.com
Amide Bond Formation: The synthesis of this compound amides is a crucial transformation, particularly for building peptide-like structures. The most prevalent method involves the activation of the carboxyl group with a coupling reagent, followed by the addition of an amine. numberanalytics.com A wide array of coupling reagents has been developed to ensure high yields and minimize side reactions like racemization. organic-chemistry.org
Common carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), are frequently employed. organic-chemistry.orgbeilstein-journals.orgorgsyn.org The reaction mechanism involves the formation of a highly reactive O-acylurea intermediate, which is then attacked by the amine to form the amide bond. organic-chemistry.orgorgsyn.org To suppress side reactions and reduce epimerization, additives like N-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. nih.gov Chemoenzymatic methods have also been developed, utilizing adenylating enzymes to activate the amino acid's carboxyl group for direct reaction with amines, offering a green chemistry alternative to traditional reagents. researchgate.net
Below is a table summarizing common coupling reagents used for amide bond formation.
| Reagent Class | Abbreviation | Full Name | Notes |
|---|---|---|---|
| Carbodiimides | DCC | Dicyclohexylcarbodiimide | One of the earliest and most common reagents; the byproduct, dicyclohexylurea (DCU), is insoluble in many solvents, facilitating removal. organic-chemistry.org |
| Carbodiimides | EDAC / EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct by aqueous workup. beilstein-journals.org |
| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Highly efficient but produces a carcinogenic byproduct (HMPA). |
| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very effective for coupling hindered amino acids and known for rapid reaction times and suppression of racemization. |
| Triazines | CDMT | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Activates the carboxylic acid in the presence of a base like N-methylmorpholine (NMM) to form a highly reactive triazine-activated ester. wikipedia.org |
Applications as a Key Building Block in Complex Organic Synthesis
This compound serves as a valuable precursor in the synthesis of a range of complex organic molecules, from modified peptides to novel heterocyclic frameworks. Its rigid structure and multiple reactive sites make it an ideal starting point for building molecular diversity.
Incorporation into Peptide Scaffolds (e.g., Solid-Phase Peptide Synthesis)
In the realm of peptide chemistry, this compound functions as a unique building block. Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides, where amino acids are sequentially added to a growing chain anchored on an insoluble resin support. nih.govwikipedia.orgresearchgate.net A key principle of SPPS is the use of protecting groups; a temporary group (like Fmoc or Boc) shields the α-amino group of the incoming amino acid, allowing its carboxyl group to couple with the free amine of the resin-bound chain. researchgate.netresearchgate.net This temporary group is then removed (deprotected) to allow the next amino acid to be added.
The N-benzoyl group on this compound, however, is not a temporary protecting group. It is considered a "hard to remove" or permanent acyl group under standard SPPS conditions. mdpi.com Consequently, when this compound is used in SPPS, it effectively terminates or "caps" the N-terminus of the peptide chain. This strategy is employed to synthesize peptides with a permanent N-benzoyl modification, which can be crucial for mimicking natural products or enhancing the pharmacological properties of a synthetic peptide. The incorporation process follows the standard SPPS cycle: the carboxyl group of this compound is activated using coupling reagents and reacted with the deprotected N-terminal amine of the resin-bound peptide. researchgate.net
Precursor for Heterocyclic Compound Synthesis
The intrinsic indole structure within this compound makes it an excellent starting material for the synthesis of more elaborate heterocyclic systems.
β-Carboline Synthesis via Pictet-Spengler Reaction: A prominent application is in the synthesis of β-carbolines, a tricyclic alkaloid scaffold found in many biologically active natural products. researchgate.netresearchgate.netresearchgate.net The key transformation is the Pictet-Spengler reaction, where the β-arylethylamine structure of the tryptophan backbone condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure. beilstein-journals.orgwikipedia.org
In the case of this compound, the N-benzoyl group plays a crucial role. Under acidic conditions, the reaction proceeds via an N-acyliminium ion intermediate. beilstein-journals.org This intermediate is a highly reactive electrophile, which facilitates the cyclization onto the electron-rich indole ring under milder conditions and often with higher yields compared to reactions with unprotected amines. beilstein-journals.org The resulting product is a tetrahydro-β-carboline with the benzoyl group retained on the exocyclic nitrogen and the carboxylic acid available for further modification. Research has shown that L-tryptophan derivatives can react with various aldehydes in a Pictet-Spengler reaction to generate these key heterocyclic intermediates. researchgate.net
| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| This compound | Aldehyde (e.g., R-CHO) | Acid catalyst (e.g., TFA, HCl) | 1-Substituted-tetrahydro-β-carboline-3-carboxylic acid derivative | beilstein-journals.orgresearchgate.net |
| Tryptamine | Aldehyde or Ketone | Acidic (protic or Lewis acid) | Tetrahydro-β-carboline | wikipedia.org |
| Phenethylamine | Dimethoxymethane | Hydrochloric Acid | Tetrahydroisoquinoline | beilstein-journals.org |
Diketopiperazine Synthesis: this compound can also serve as a precursor for 2,5-diketopiperazines (DKPs), which are cyclic dipeptides with significant biological activities. semanticscholar.org The synthesis can be achieved by coupling this compound with a second amino acid ester. Subsequent intramolecular cyclization, often induced by heating or base treatment, leads to the formation of the DKP ring. This approach allows for the creation of complex DKP libraries with diverse side chains originating from both amino acid precursors. researchgate.netresearchgate.net
Use in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for rapidly generating molecular complexity. mdpi.comnih.gov this compound is an ideal substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions, where it serves as the carboxylic acid component.
The Ugi Four-Component Reaction (U-4CR): The Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form an α-acylamino amide derivative. organic-chemistry.orgwikipedia.org When this compound is used as the acidic component, it is incorporated directly into the final product. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate from this compound. A final, irreversible Mumm rearrangement yields the stable bis-amide product. wikipedia.org This reaction is highly valued for creating peptide-like molecules and diverse compound libraries for drug discovery. wikipedia.orgbeilstein-journals.org
The Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a related MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. numberanalytics.comwikipedia.org Using this compound as the carboxylic acid component yields a product where the N-benzoyltryptophanyl moiety is attached via an ester linkage to the α-position of a new amide. This reaction provides a direct route to highly functionalized depsipeptides and other complex structures. beilstein-journals.org
A key advantage of using N-acyl amino acids like this compound in these reactions is the ability to generate complex, drug-like scaffolds in a single, atom-economical step. For instance, products from Ugi reactions using N-protected amino acids have been used as precursors to important heterocyclic structures like diketopiperazines. nih.gov
| Reaction | Components | Product Type | Role of this compound |
|---|---|---|---|
| Ugi Reaction | Aldehyde + Amine + Carboxylic Acid + Isocyanide | α-Acylamino Amide | Provides the carboxylic acid component, resulting in a bis-amide product incorporating the this compound backbone. wikipedia.org |
| Passerini Reaction | Aldehyde + Carboxylic Acid + Isocyanide | α-Acyloxy Amide | Provides the carboxylic acid component, leading to an α-acyloxy amide with the this compound group attached as an ester. wikipedia.org |
Biochemical and Biological Research Investigations of N Benzoyltryptophan and Its Analogues
Enzyme Interaction and Modulation Studies
Substrate Specificity and Kinetic Analysis in Enzymatic Reactions
The interaction of N-benzoyltryptophan and its analogs with enzymes is a critical area of biochemical research. Understanding the substrate specificity and the kinetics of these interactions provides insight into the metabolic pathways and the regulatory roles these molecules may play. Enzymes, being highly specific catalysts, recognize particular features in a substrate molecule, including its shape, charge, and the nature of its chemical bonds. The N-benzoyl and tryptophan moieties of the compound are key determinants in its recognition by and interaction with various enzymes.
The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which relates the initial reaction rate (V₀) to the concentration of the substrate ([S]). The two key parameters of this model are the Michaelis constant (K_m) and the maximum reaction rate (V_max).
V_max represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate.
K_m is the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m value indicates a higher affinity.
While specific kinetic data for this compound as a substrate is not extensively detailed in the available literature, the kinetic parameters for structurally related N-acyl-amino acid derivatives with various hydrolases have been determined. For instance, studies on the hydrolysis of N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA), a synthetic substrate for the hydrolase enzyme trypsin, provide a clear example of how these parameters are established. In one such study using immobilized trypsin, the apparent K_m and V_max values were determined through frontal analysis. nih.gov
Table 1: Michaelis-Menten Parameters for BAPNA Hydrolysis by Immobilized Trypsin
| Parameter | Value | Unit |
| Apparent K_m | 0.12 | mM |
| Apparent V_max | 0.079 | mM min⁻¹ mg enzyme⁻¹ |
This table presents kinetic data for the hydrolysis of N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) by immobilized trypsin, illustrating a typical kinetic analysis for an N-acyl amino acid derivative. nih.gov
The determination of these parameters is crucial for comparing the efficiency of different substrates with a given enzyme and for understanding how the enzyme might function under physiological conditions.
This compound and its analogs are primarily evaluated with enzymes that can hydrolyze peptide or amide bonds, such as carboxypeptidases and other hydrolases.
Carboxypeptidases: These are protease enzymes that cleave peptide bonds at the carboxy-terminal (C-terminal) end of a protein or peptide. medchemexpress.com Their interaction with N-acylated amino acids is of significant interest because the N-acylation can block the free amino group, which in some cases enhances the rate of hydrolysis compared to dipeptides with a free amino group. Carboxypeptidases are classified based on their substrate preference. For example, carboxypeptidase A typically cleaves C-terminal residues with aromatic or branched aliphatic side chains, making tryptophan a suitable residue for interaction. Carboxypeptidase N, found in blood plasma, primarily hydrolyzes C-terminal basic amino acids like arginine and lysine (B10760008) but has also been studied with a range of synthetic inhibitors, including acyl amino acids. nih.gov
Hydrolases: This is a broad class of enzymes that catalyze the hydrolysis of various chemical bonds. Trypsin, a serine protease found in the digestive system, is a well-studied hydrolase that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. The use of synthetic substrates like N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) in kinetic studies demonstrates the ability of these enzymes to recognize and process N-acylated amino acids. nih.gov
Mechanisms of Enzyme Inhibition and Activation
This compound and its derivatives can also act as modulators of enzyme activity, either by inhibiting or, in some cases, activating the enzyme. The study of inhibition mechanisms is fundamental to drug design and understanding metabolic regulation.
Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme and prevents the actual substrate from binding. In this mode of inhibition, the inhibitor and substrate are in direct competition for the active site. A hallmark of competitive inhibition is that it can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent K_m of the substrate but does not affect the V_max of the reaction.
Research has shown that analogs of N-acylated amino acids can act as competitive inhibitors for carboxypeptidases. For example, N-(Hydroxyaminocarbonyl)phenylalanine, an analog of N-benzoylphenylalanine, was designed as an inhibitor for carboxypeptidase A (CPA) and was found to inhibit the enzyme in a competitive fashion. nih.gov The inhibitory potency is quantified by the inhibition constant (K_i), which represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. A lower K_i value signifies a more potent inhibitor.
Table 2: Competitive Inhibition of Carboxypeptidase A
| Inhibitor | Configuration | K_i Value (µM) |
| N-(Hydroxyaminocarbonyl)phenylalanine | Racemic | 2.09 |
| N-(Hydroxyaminocarbonyl)phenylalanine | D-configuration | 1.54 |
This table shows the competitive inhibition constants (K_i) for a rationally designed inhibitor of Carboxypeptidase A, demonstrating the potency of N-acylated amino acid analogs as competitive inhibitors. nih.gov
Additionally, studies on carboxypeptidase N have shown that various acyl amino acids can act as weak competitive inhibitors. nih.gov
Beyond competitive inhibition, other mechanisms such as non-competitive and uncompetitive inhibition describe different ways a molecule can modulate enzyme activity.
Non-competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. A non-competitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Kinetically, this type of inhibition reduces the V_max but does not change the K_m for the substrate.
Uncompetitive Inhibition: This is a rarer form of inhibition where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding also occurs at an allosteric site and effectively locks the substrate in the active site, preventing the reaction from completing. Uncompetitive inhibition leads to a decrease in both V_max and K_m.
While this compound itself has been investigated more in the context of competitive inhibition, the study of these alternative inhibition mechanisms is crucial for characterizing the full interaction profile of any potential enzyme modulator.
Irreversible Enzyme Inactivation
Irreversible enzyme inhibitors permanently disable an enzyme's function, typically by forming a covalent bond with the protein. ucl.ac.ukwikipedia.org This process is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. wikipedia.orglibretexts.org Irreversible inhibitors often first form a non-covalent complex with the enzyme, which is then followed by a chemical reaction that creates a permanent, covalent linkage, rendering the enzyme inactive. wikipedia.orgyoutube.com This inactivation is time-dependent, and its effectiveness is often quantified by the second-order rate constant kinact/KI, which becomes a key metric for evaluating a series of compounds.
Some irreversible inhibitors are known as suicide substrates. These compounds are chemically similar to the enzyme's natural substrate and bind to the active site. The enzyme begins its catalytic process, but due to the inhibitor's structure, the reaction cannot be completed. This results in the inhibitor becoming permanently "stuck" in the active site, often through a covalent bond, thus inactivating the enzyme. youtube.com
Binding Site Characterization through Biochemical Assays
Understanding how a compound interacts with its target protein is fundamental to drug discovery. Biochemical assays are crucial for characterizing the binding site and determining the affinity of a ligand for an enzyme or receptor. A common method is the competitive binding assay, where a labeled ligand (often radioactive or fluorescent) and an unlabeled test compound compete for the same binding site. nih.gov By measuring the displacement of the labeled ligand, the binding affinity (expressed as Ki, the inhibition constant) of the test compound can be determined. nih.gov
Fluorescence polarization displacement assays are a specific application of this principle. They utilize a fluorescently-labeled derivative of a known ligand. The binding affinity of a test compound is determined by its ability to displace the fluorescent probe from the enzyme's active site. nih.gov Another approach involves real-time cell-binding studies, which can directly measure the association (kon) and dissociation (koff) rates of a ligand with its target on living cells, providing a detailed view of the binding kinetics. nih.gov While these methods are standard for characterizing ligand-enzyme interactions, specific studies applying these biochemical assays to delineate the binding site of this compound were not identified in the available literature.
Investigating Cytochrome P450 Enzyme Interactions (in in vitro models)
Cytochrome P450 (CYP) enzymes are a critical family of enzymes, primarily in the liver, responsible for metabolizing the majority of drugs on the market. nih.gov Investigating the potential of a new chemical entity to inhibit or induce these enzymes is a mandatory step in drug development to predict drug-drug interactions (DDIs). nih.govnih.gov In vitro models, most commonly using human liver microsomes (HLMs) or recombinant human CYP enzymes, are the standard for this initial screening. nih.govbioivt.com
These assays measure the ability of a test compound, such as this compound, to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The inhibitory potential is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. bioivt.com Assays can distinguish between direct, reversible inhibition and time-dependent inhibition (TDI), which can indicate irreversible or mechanism-based inactivation. nih.govbioivt.com
The general methodology involves incubating the test compound across a range of concentrations with a CYP-specific substrate and measuring the formation of the corresponding metabolite via techniques like LC-MS/MS. bioivt.com Although the framework for testing these interactions is well-established, specific IC50 or TDI data for this compound against major CYP450 isoforms were not found in the surveyed scientific literature.
Receptor Binding and Downstream Signaling Pathway Exploration (in in vitro or model systems)
The biological effects of a compound are often initiated by its binding to a specific receptor on the cell surface or within the cell. This binding event triggers a cascade of intracellular events known as a downstream signaling pathway, ultimately leading to a cellular response. nih.gov Identifying the receptor and elucidating the subsequent signaling cascade are key to understanding a compound's mechanism of action.
Receptor binding is typically investigated using in vitro binding assays with cell lines engineered to express the target receptor. nih.govnih.gov These experiments can determine the affinity and specificity of the compound for one or more receptors. Following the identification of a binding target, researchers explore the downstream effects. For instance, activation of G-protein coupled receptors (GPCRs) can lead to changes in intracellular calcium levels or the activation of protein kinases like protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). nih.gov The involvement of specific pathways can be probed by using inhibitors of key signaling molecules (like PLC or PKC inhibitors) and observing the effect on the cellular response. nih.gov While research has shown that certain benzyl (B1604629) derivatives isolated from fungi can bind to human opioid and cannabinoid receptors, specific studies identifying a receptor target for this compound and exploring its downstream signaling pathways are not available in the current body of literature. nih.gov
Cellular Activity Mechanisms in Non-Human Biological Models
Antimicrobial Research (e.g., Antifungal Activity against Fungi and Bacteria)
The search for new antimicrobial agents is a global health priority due to rising antibiotic resistance. mdpi.comnih.gov Natural and synthetic compounds are continuously screened for their ability to inhibit the growth of pathogenic bacteria and fungi. Tryptophan and its derivatives have been a source of interest in this field. For instance, peptides containing tryptophan have been shown to be critical for antimicrobial activity, often by disrupting the integrity of the bacterial cell membrane. researchgate.netnih.gov
Research has also explored various modified compounds for their antimicrobial potential. N-(benzyl) chitosan (B1678972) derivatives and N-2-Hydroxypropyl trimethyl ammonium (B1175870) chloride chitosan (N-2-HACC) have demonstrated significant antibacterial and antifungal properties. mdpi.com Similarly, synthetic benzyl bromide derivatives have shown strong activity against Gram-positive bacteria and fungi. nih.gov One study noted that N-benzoyl-2-hydroxybenzamides are important structures (pharmacophores) for antibacterial action. researchgate.net However, specific research data detailing the minimum inhibitory concentrations (MIC) or the precise mechanism of action for this compound against specific bacterial or fungal strains is not present in the reviewed literature.
| Compound Class | Example Organisms Tested | General Findings |
| Tryptophan-containing Peptides | E. coli, S. aureus, C. albicans | Tryptophan residues are often crucial for membrane disruption and antimicrobial activity. researchgate.netmdpi.com |
| Modified Chitosan Derivatives | Streptococcus mutans | Derivatives like N-2-HACC show strong antimicrobial action by damaging cell walls and membranes. mdpi.com |
| Benzyl Bromide Derivatives | S. aureus, S. pyogenes, C. albicans | Showed potent activity against Gram-positive bacteria and fungi. nih.gov |
| Zinc-coordinated Tryptophan Nanoparticles | E. coli, P. aeruginosa | These nanoparticles exhibit enhanced antimicrobial properties. researchgate.net |
Anticancer Research (in Cell Lines, e.g., Cytotoxicity Mechanisms)
The investigation of this compound and its analogues in anticancer research has primarily focused on their cytotoxic effects against various cancer cell lines. Research in this area explores the mechanisms by which these compounds induce cell death, aiming to identify potential therapeutic agents.
Analogues of this compound have demonstrated notable anticancer activity. For instance, a study on N-benzoyl-3-allylthiourea (BATU) , a derivative sharing the N-benzoyl moiety, revealed significant cytotoxic effects on breast cancer cell lines. nih.gov The study compared its activity on MCF-7 and MCF-7/HER-2 (human epidermal growth factor receptor 2 overexpressing) cell lines. The results indicated that BATU was more cytotoxic to the MCF-7/HER-2 cells, suggesting a degree of selectivity. nih.gov The mechanism of action was linked to the enhancement of HER-2 expression and the inhibition of the nuclear factor kappa B (NF-kB) transcription factor, which plays a crucial role in cell proliferation. nih.gov This suggests that the benzoyl group, in combination with other structural features, can contribute to targeted anticancer activity.
Another class of tryptophan analogues, the naphthoindole-based derivatives, has also been synthesized and evaluated for cytotoxic properties. One potent compound from this series, 3-(2-aminoethyl)-4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione , showed significant cytotoxicity against human K562 leukemia and HCT116 colon carcinoma cells, with IC50 values in the low micromolar range. nih.gov A key finding was that this compound was equally effective against drug-resistant sublines that express the P-glycoprotein transporter or lack the pro-apoptotic p53 protein. nih.gov This ability to circumvent common drug resistance mechanisms is a critical attribute for novel anticancer agents. The mechanism for this particular analogue was also linked to the inhibition of topoisomerase I, an enzyme vital for DNA replication and a target for several established chemotherapy drugs. nih.gov
Furthermore, research into indole-based compounds, the core structure of tryptophan, has identified derivatives with broad-spectrum anticancer activity. For example, certain indeno[1,2-b]indole (B1252910) derivatives have been identified as potent inhibitors of protein kinase CK2, an enzyme implicated in cell proliferation, survival, and apoptosis. nih.gov These inhibitors have demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines, including those of skin (A431), lung (A549), and prostate (LNCaP) cancer. nih.gov
The table below summarizes the cytotoxic activity of selected this compound analogues in different cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 Value | Key Mechanistic Finding |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast) | 1.47 mM | Enhances HER-2 expression, inhibits NF-kB |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast) | 0.64 mM | More selective against HER-2 overexpressing cells |
| 3-(2-aminoethyl)-4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione | K562 (Leukemia) | Low µM | Overcomes P-glycoprotein and p53 mediated resistance |
| 3-(2-aminoethyl)-4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione | HCT116 (Colon) | Low µM | Topoisomerase I inhibition |
Investigations in Other Cell-Based Assays
Beyond anticancer research, cell-based assays provide a platform to investigate other potential biological activities of this compound and its analogues. nih.gov These assays are crucial for exploring therapeutic potential in areas such as inflammation and neurological disorders. nih.govnih.govnih.gov
Anti-inflammatory Activity: Inflammation is a key process in many diseases, and identifying compounds with anti-inflammatory properties is a significant area of research. nawah-scientific.commdpi.com Cell-based assays are commonly used to screen for such activity. A typical model uses macrophage-like cell lines, such as RAW 264.7, which can be stimulated with lipopolysaccharides (LPS) to mimic an inflammatory response. nawah-scientific.commdpi.com The anti-inflammatory potential of a test compound is then measured by its ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins. nawah-scientific.commdpi.com Another approach involves using reporter cell lines, such as HEK293 cells engineered with an NF-κB response element linked to a luciferase reporter gene, to quantify the inhibition of the NF-κB signaling pathway. nih.gov
While direct studies on this compound are limited, research on structurally related compounds provides a basis for its potential investigation. For example, a series of N-(2-benzoylphenyl)alanine derivatives were synthesized and tested for anti-inflammatory activity. nih.gov Several of these compounds demonstrated potency in a pleurisy model, suggesting that the N-benzoyl amino acid scaffold can possess anti-inflammatory properties. nih.gov
Neuronal Cell-Based Assays: Given that tryptophan is a precursor to the neurotransmitter serotonin (B10506), its derivatives are of interest in neuroscience. Neuronal cell-based (NCB) assays are instrumental in studying the effects of compounds on neuronal function, including cell viability, neurotransmitter release, and cell signaling. nih.govmdpi.com These assays can utilize primary neuronal cultures or immortalized neuronal cell lines to model various aspects of the nervous system. mdpi.com Such platforms are essential for discovering compounds that could be relevant for treating neurological disorders. usda.govusda.gov For instance, NCB assays are used to study the mechanisms of neurotoxins and to screen for protective agents. nih.govnih.govmdpi.com The investigation of this compound in such assays could reveal potential neuroprotective or neuromodulatory activities.
Investigational Roles in Metabolic Pathways (in model organisms or in vitro systems)
The study of how this compound interacts with or functions within metabolic pathways is essential to understanding its complete biological profile. Research in this area seeks to determine if the compound is a metabolic intermediate or if it can influence metabolic networks. nih.govnih.govnih.gov
Identification as Intermediates in Biosynthetic Pathways
N-acyl amino acids, the family to which this compound belongs, are known to occur in biological systems. nih.govnih.gov Their biosynthesis is an area of active investigation. One of the key questions is whether these compounds are simply breakdown products or if they serve as functional intermediates in the synthesis of other cellular metabolites. nih.govyoutube.com
The formation of N-acyl amino acids can occur through the direct condensation of a fatty acid (or its activated form, like an acyl-CoA) with an amino acid. nih.gov For this compound, this would involve the joining of benzoic acid and tryptophan. The enzymes responsible for the synthesis of many N-acyl amino acids are still being identified, but some glycine (B1666218) N-acyltransferases have been shown to catalyze the formation of N-acyl glycines. nih.gov It is plausible that similar enzymes exist for tryptophan.
The review of N-acylated aromatic amino acids suggests that they could indeed function as biosynthetic intermediates. nih.gov The acylation of the amino group would block its entry into major catabolic pathways, such as the conversion of tryptophan to kynurenine (B1673888) or serotonin. wikipedia.orgyoutube.com This could allow for modifications to other parts of the molecule, such as the indole (B1671886) ring, before the acyl group is removed to yield a novel tryptophan derivative.
Impact on Specific Metabolic Cycles or Regulatory Networks
The introduction of an N-benzoyl group to tryptophan has the potential to significantly alter its metabolic fate and impact regulatory networks. Tryptophan is a critical precursor for the synthesis of serotonin (a neurotransmitter) and melatonin (B1676174) (a hormone regulating sleep cycles), as well as for the kynurenine pathway, which leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme in cellular metabolism. wikipedia.orgyoutube.com
By modifying the primary amine group, N-benzoylation would likely prevent tryptophan from being a substrate for the initial enzymes in these pathways, namely tryptophan hydroxylase (for serotonin synthesis) and tryptophan 2,3-dioxygenase or indoleamine 2,3-dioxygenase (for the kynurenine pathway). wikipedia.org This diversion of tryptophan from its usual metabolic routes could have several consequences:
Shunting of Metabolic Flow: If this compound is present in significant amounts, it could potentially decrease the flux through the serotonin and kynurenine pathways, leading to lower levels of their respective downstream products.
Generation of Novel Metabolites: The metabolism of this compound itself would lead to a different set of metabolites, which could have their own unique biological activities.
Regulatory Effects: Some metabolic intermediates can act as signaling molecules. youtube.comyoutube.comyoutube.comyoutube.com this compound or its metabolites could potentially interact with cellular receptors or enzymes, thereby modulating metabolic or signaling networks in ways that native tryptophan does not.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies help to identify which parts of the molecule are essential for their effects and how modifications can lead to improved potency, selectivity, or other desirable properties. nih.govrsc.orgmdpi.comumn.edu
Key structural features of this compound that can be modified and studied include:
The Benzoyl Ring: Substituents can be added to the phenyl ring of the benzoyl group. The nature (electron-donating or electron-withdrawing), size, and position (ortho, meta, para) of these substituents can drastically alter activity. For example, in a study of N-benzoylpyrazole derivatives as elastase inhibitors, it was found that ortho-substituents on the benzoyl ring were a key factor influencing inhibitory activity. nih.gov
The Tryptophan Moiety: The indole ring of tryptophan can be substituted at various positions. The stereochemistry of the alpha-carbon is also a critical factor.
The Amide Linker: The amide bond itself is a key structural feature, but its properties can be subtly influenced by the adjacent groups.
Similarly, SAR studies on benzofuran (B130515) and benzimidazole (B57391) derivatives, which share structural similarities with the indole part of tryptophan, have shown that substitutions on the heterocyclic ring system significantly impact anticancer and anti-inflammatory activities. mdpi.comnih.gov For instance, in a series of benzofuran derivatives, the presence of a halogen on the N-phenyl ring was found to be beneficial for cytotoxic activity, with the position of the halogen being of great importance. nih.gov These findings from related compound classes provide a valuable framework for the rational design of novel and more potent this compound analogues.
Advanced Analytical Methodologies in N Benzoyltryptophan Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable technique in the analysis of N-benzoyltryptophan, providing the means to separate the compound from complex mixtures and to assess its purity with high precision. Various chromatographic methods are employed, each leveraging different chemical principles to achieve effective separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone of this compound analysis due to its versatility and efficiency. It can be adapted to suit the specific properties of the analyte through the selection of appropriate stationary and mobile phases.
Reverse-phase HPLC (RP-HPLC) is a widely utilized method for the analysis of moderately polar to nonpolar compounds like this compound. In this technique, a nonpolar stationary phase is paired with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions with the stationary phase.
RP-HPLC has been successfully applied to the separation of tryptophan and its various metabolites. escholarship.org For instance, the separation of d-tryptophan (B555880) has been achieved using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The acidic component helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The proportion of the organic modifier (acetonitrile) in the mobile phase is a critical parameter that can be adjusted to control the retention time of this compound. A higher concentration of the organic solvent will decrease the retention time. A common stationary phase for this application is octadecyl silica (B1680970) (ODS or C18). nih.gov
A typical RP-HPLC method for the analysis of tryptophan-related compounds might involve a C18 column and a gradient elution, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration. This ensures the effective separation of the target compound from both more polar and less polar impurities. The recovery of tryptophan using such methods has been reported to be quantitative, allowing for reliable quantification. escholarship.org
Table 1: Illustrative RP-HPLC Parameters for Tryptophan Derivative Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Octadecyl Silica (C18) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Expected Elution | This compound would elute based on its hydrophobicity relative to other components in the sample. |
In contrast to reverse-phase, normal-phase HPLC (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase. sielc.comwaters.com This technique is well-suited for the separation of polar compounds and isomers. For this compound, which possesses polar functional groups (the carboxylic acid and the amide), NP-HPLC offers an alternative separation mechanism based on polar interactions such as hydrogen bonding and dipole-dipole interactions with the stationary phase.
Common stationary phases for NP-HPLC include silica, or silica modified with polar functional groups like cyano (CN) or amino (NH2). nih.gov The mobile phase is typically a mixture of a non-polar solvent, such as hexane, with a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) to modulate the retention of the analyte. nih.gov In NP-HPLC, increasing the polarity of the mobile phase leads to a decrease in retention time. This method can be particularly useful for separating this compound from non-polar impurities or for achieving a different selectivity compared to RP-HPLC.
Table 2: Representative NP-HPLC Conditions for Polar Compound Separation
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica or Aminopropyl-bonded Silica |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Elution Order | Less polar compounds elute before more polar compounds. |
Enantiomer Separation Methodologies (e.g., Chiral Stationary Phases for HPLC)
The separation of the enantiomers of this compound (N-benzoyl-L-tryptophan and N-benzoyl-D-tryptophan) is a critical analytical challenge, as enantiomers often exhibit different biological activities. nih.gov HPLC with chiral stationary phases (CSPs) is a powerful technique for achieving this separation. csfarmacie.cz CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. youtube.com
Several types of CSPs are effective for the separation of amino acid derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For the separation of tryptophan enantiomers, a Chirobiotic T column, which is based on a macrocyclic glycopeptide, has been shown to be effective. researchgate.net The retention times of the D- and L-tryptophan enantiomers on such a column can be influenced by the mobile phase composition, with an increase in the organic modifier (e.g., methanol) concentration generally leading to shorter retention times. researchgate.net
Another approach for the chiral separation of tryptophan enantiomers involves the use of a chiral mobile phase additive. For example, a mixture of copper (II) and a chiral ligand like L-histidine can be added to the mobile phase. This forms diastereomeric metal complexes with the D- and L-enantiomers of the analyte, which can then be separated on a conventional achiral stationary phase. A successful separation of D,L-tryptophan has been demonstrated using a quaternary mobile phase containing an ammonium (B1175870) acetate buffer, acetonitrile, isopentyl alcohol, and isopropyl alcohol, along with the copper (II)-L-histidine complex. researchgate.net
Table 3: Example Conditions for Chiral HPLC Separation of Tryptophan Enantiomers
| Methodology | Stationary Phase | Mobile Phase Composition | Principle |
|---|---|---|---|
| Chiral Stationary Phase | Chirobiotic T | Methanol:Water (e.g., 80:20 v/v) | Differential interaction of enantiomers with the chiral surface of the stationary phase. researchgate.net |
| Chiral Mobile Phase Additive | C18 (achiral) | Ammonium acetate buffer (pH 7), Acetonitrile, Isopentyl alcohol, Isopropyl alcohol with CuSO4 and L-Histidine | Formation of diastereomeric complexes that can be separated on a non-chiral column. researchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique that is primarily used for volatile and thermally stable compounds. bohrium.com this compound, being a polar and non-volatile molecule, cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable derivative.
A common derivatization strategy for amino acids and their derivatives is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnih.gov The resulting silylated this compound is more volatile and can be readily analyzed by GC. For instance, the derivatization of tryptophan with MTBSTFA has been shown to produce a fully derivatized form suitable for GC analysis. sigmaaldrich.com
Another approach involves the formation of other volatile derivatives. For example, tryptophan metabolites have been converted to methoxy (B1213986) trifluoroacetylamino acetophenones for GC analysis. bohrium.com The choice of derivatization reagent and reaction conditions can be optimized to ensure complete and reproducible derivatization for quantitative analysis.
Mass Spectrometry for Molecular Characterization in Research Samples
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. When coupled with a separation technique like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a highly specific and sensitive tool for the identification and quantification of this compound in complex research samples.
In the context of this compound research, mass spectrometry can be used to:
Confirm Molecular Weight: By determining the mass of the molecular ion, MS provides definitive confirmation of the compound's identity.
Elucidate Structure: Through fragmentation analysis (tandem MS or MS/MS), the molecular ion is broken down into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural elucidation. For silylated derivatives of tryptophan metabolites analyzed by GC-MS, characteristic fragments are observed, aiding in their identification. nih.gov For example, TBDMS derivatives often show fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57). sigmaaldrich.com
Identify in Complex Matrices: The high selectivity of MS allows for the detection of this compound in complex biological or chemical mixtures, even at trace levels. nih.gov Native mass spectrometry can even be used to study non-covalent interactions, such as the binding of molecules to proteins. nih.gov
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its fragments, further increasing the confidence in its identification. nih.gov
Table 4: Mass Spectrometric Data for TBDMS-Derivatized Amino Acids
| Derivative | Characteristic Mass Fragments | Significance |
|---|---|---|
| TBDMS-derivatized amino acid | [M-15]+ | Loss of a methyl group (CH3) |
| TBDMS-derivatized amino acid | [M-57]+ | Loss of a tert-butyl group (C4H9) |
| TBDMS-derivatized amino acid | [M-85]+ | Loss of a tert-butyl group + CO |
| TBDMS-derivatized amino acid | [M-159]+ | Loss of the CO-O-TBDMS group |
Based on fragmentation patterns of TBDMS-derivatized amino acids. sigmaaldrich.com
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for the analysis of polar compounds like this compound. und.edu ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing intact molecules. und.edunih.gov When coupled with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, the resulting instrument can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically within a few parts per million (ppm). rsc.orgnih.govresearchgate.net
This high mass accuracy is crucial for unambiguously determining the elemental composition of this compound and its metabolites or derivatives. nih.govnih.gov Unlike low-resolution mass spectrometry which provides only the nominal mass, HR-MS can distinguish between ions with the same integer mass but different atomic constituents. nih.gov For instance, by comparing the experimentally measured accurate mass to the theoretical mass calculated from potential chemical formulas, researchers can confidently confirm the identity of the compound. researchgate.net The precision of HR-MS instruments like the Orbitrap and Q-TOF allows for average mass accuracies of approximately 1.06 ± 0.76 ppm and 1.62 ± 1.88 ppm, respectively, which is sufficient to generate correct molecular formulae. nih.gov
The quality of HR-ESI-MS data depends on several factors, including analyte concentration, solvent choice, and instrument calibration. und.edu The data below illustrates the principle of accurate mass determination.
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) [Hypothetical] | Mass Error (ppm) | Ion Adduct |
|---|---|---|---|---|---|
| This compound | C18H16N2O3 | 308.1161 | 308.1164 | 0.97 | [M+H]⁺ |
| This compound Sodium Adduct | C18H15N2NaO3 | 330.0980 | 330.0982 | 0.61 | [M+Na]⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation. ijcap.innih.gov The process involves multiple stages of mass analysis. ijcap.in First, a precursor ion of a specific m/z, such as the protonated molecule of this compound ([M+H]⁺), is selected in the first mass analyzer (MS1). youtube.com This selected ion is then directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to break apart into smaller product ions. youtube.com These product ions are subsequently analyzed in a second mass analyzer (MS2) to generate a fragmentation spectrum. ijcap.inyoutube.com
The resulting fragmentation pattern is highly specific to the molecule's structure and provides a veritable fingerprint for identification. researchgate.net For tryptophan-derived metabolites, fragmentation often occurs at the N-Cα bond. nih.gov By analyzing the mass differences between the precursor and product ions, researchers can deduce the sequence and composition of different parts of the molecule, such as the benzoyl group, the tryptophan side chain, and the carboxylic acid moiety. This detailed structural information is invaluable for distinguishing between isomers and identifying unknown derivatives. nih.govresearchgate.net
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) [Hypothetical] | Structural Assignment of Fragment |
|---|---|---|---|
| 309.12 [M+H]⁺ | 20 eV | 291.11 | Loss of H₂O |
| 309.12 [M+H]⁺ | 20 eV | 130.06 | Indolemethyl group fragment |
| 309.12 [M+H]⁺ | 20 eV | 105.03 | Benzoyl cation [C₆H₅CO]⁺ |
Applications in Proteomics or Metabolomics Research of Biological Systems
Metabolomics aims to systematically identify and quantify the complete set of small-molecule metabolites within a biological system. nih.govfrontiersin.org In this context, analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to generate comprehensive metabolic profiles. nih.govuniv-tours.fr this compound, as an amino acid derivative, would be a target analyte in metabolomics studies investigating pathways related to amino acid metabolism or xenobiotic detoxification. Untargeted metabolomics can detect thousands of features in a sample, allowing researchers to identify biomarkers or understand the metabolic response to a particular stimulus or disease state. nih.govresearchgate.net
In proteomics, the focus is on the large-scale study of proteins. nih.gov While this compound itself is not a protein, its interactions with proteins are of significant interest. Furthermore, post-translational modifications of proteins are a key area of proteomics research. nih.gov Techniques like label-free quantitative proteomics can reveal how the abundance of specific proteins changes under different conditions, such as in response to stress. nih.govfrontiersin.org Should this compound or a similar compound bind to or modify a protein, proteomics workflows could be adapted to identify the target protein and the specific site of interaction, providing crucial insights into its biological mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution and in the solid state. weebly.comemory.edu It provides detailed information on atomic connectivity and spatial proximity, which is essential for understanding the conformation of this compound and its interactions with other molecules. weebly.com
Advanced 1D and 2D NMR Techniques for Structural Elucidation of Complex Derivatives
The structural elucidation of this compound derivatives relies heavily on a suite of NMR experiments. researchgate.net
1D NMR: One-dimensional techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide fundamental information. omicsonline.org The chemical shift of each nucleus reveals its electronic environment, while spin-spin coupling in ¹H NMR indicates which protons are adjacent in the molecular structure. For complex derivatives, however, 1D spectra can become overcrowded. researchgate.netomicsonline.org
2D NMR: Two-dimensional NMR techniques enhance resolution by spreading signals across two frequency axes, resolving overlap and revealing complex correlations. weebly.comomicsonline.org Key 2D experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (through-space), which is vital for determining the molecule's 3D conformation. weebly.com
These advanced techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives of this compound. clockss.orgnih.gov
Solid-State NMR for Supramolecular Assembly Characterization
While solution NMR is powerful, it is not suitable for insoluble or non-crystalline aggregated systems. Solid-state NMR (ssNMR) is a key technique for characterizing such materials, including supramolecular assemblies. nih.govmdpi.com It provides structural and dynamic information on samples that lack the long-range order required for X-ray crystallography. mdpi.com
For this compound, ssNMR could be used to study its structure within self-assembled gels, nanocrystals, or when incorporated into larger, non-soluble drug delivery systems. mdpi.com By measuring distances between nuclei and determining torsion angles, ssNMR can reveal the conformation and packing of the molecules within the assembly. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, while advanced multi-dimensional ssNMR experiments can elucidate intermolecular contacts, providing a detailed picture of the supramolecular architecture at the atomic level. nih.govnih.gov
Other Spectroscopic Methods in Mechanistic Research
Spectroscopic techniques are fundamental in understanding the chemical and physical properties of this compound. They provide insights into its structure, concentration, and the kinetics of reactions in which it participates.
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool for both quantitative analysis and kinetic studies of this compound. By measuring the absorbance of light at a specific wavelength, the concentration of the compound in a solution can be determined using the Beer-Lambert law. This is particularly useful for monitoring the progress of a reaction over time.
In kinetic studies, the change in the concentration of this compound or other reactants and products can be tracked, allowing for the determination of reaction rates and mechanisms. For instance, the rate of a reaction involving this compound can be followed by monitoring the change in absorbance at its maximum absorption wavelength (λmax).
Table 1: Illustrative Data for Concentration Determination of this compound using UV-Vis Spectroscopy
| Concentration (μg/mL) | Absorbance at λmax |
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
| 10 | 0.763 |
This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance, which is fundamental for quantitative analysis.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net When a sample of this compound is exposed to infrared radiation, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of its functional groups. researchgate.net The resulting FTIR spectrum is a unique fingerprint of the molecule.
Table 2: Characteristic FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Amide & Indole (B1671886) N-H | Stretch | 3300 - 3500 (sharp) |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Amide C=O | Stretch | 1630 - 1680 |
| Carboxylic Acid C=O | Stretch | 1700 - 1725 |
| Benzene (B151609) Ring C=C | Stretch | 1450 - 1600 |
This table is based on general ranges for functional groups and may vary slightly for the specific molecule of this compound. instanano.com
Method Validation and Robustness in Academic Analytical Procedures
To ensure that an analytical method provides reliable and accurate results, it must be validated. wjarr.com Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. globalresearchonline.net This is a critical aspect of quality assurance in any scientific research involving quantitative measurements. wjarr.com
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. globalresearchonline.netresearchgate.net Selectivity, a related term, describes the ability of a method to differentiate and quantify the analyte from other substances in the sample. researchgate.net
For an analytical method for this compound, specificity would be demonstrated by showing that the signal measured for this compound is not affected by the presence of starting materials, by-products, or other related compounds. europa.eu This is often achieved by analyzing blank samples, placebo samples, and samples that have been subjected to stress conditions (e.g., heat, light, acid, base) to generate potential degradation products. europa.eu In chromatographic methods, specificity is often demonstrated by achieving adequate resolution between the analyte peak and other peaks. globalresearchonline.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the data. The correlation coefficient (r) and the coefficient of determination (r²) are used to assess the linearity.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision can be assessed at different levels: repeatability (within-run precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). globalresearchonline.net
Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. globalresearchonline.net
Table 3: Hypothetical Method Validation Parameters for an this compound Assay
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (RSD) | ≤ 2% | 1.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com
There are several methods for determining LOD and LOQ, including:
Visual evaluation: Based on the minimum concentration at which the analyte can be visually detected. sepscience.com
Signal-to-noise ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ. sepscience.comtbzmed.ac.ir
Based on the standard deviation of the response and the slope of the calibration curve: This is a common statistical approach where LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.comtbzmed.ac.ir
The chosen method for determining LOD and LOQ can significantly influence the resulting values, highlighting the importance of a consistent and well-justified approach. tbzmed.ac.irtbzmed.ac.ir
Table 4: Example LOD and LOQ Values for an this compound Analytical Method
| Parameter | Method | Typical Value (μg/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.05 |
| Limit of Quantification (LOQ) | Signal-to-Noise (10:1) | 0.15 |
Computational and Theoretical Studies on N Benzoyltryptophan
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the dynamic nature of N-benzoyltryptophan and its interactions with biological systems. These approaches allow for the examination of molecular behavior that can be difficult to observe experimentally.
Conformational Analysis and Molecular Dynamics (MD) Simulations
Conformational analysis of this compound, often coupled with Molecular Dynamics (MD) simulations, is crucial for understanding its three-dimensional structure and flexibility. MD simulations track the movements of atoms and molecules over time, providing a detailed picture of conformational landscapes. nih.govnih.gov This analysis reveals the energetically favorable shapes the molecule can adopt, which is fundamental to its biological activity. The process can identify stable conformations and the energy barriers between them. Advanced simulation techniques can be employed to sample rare events and calculate free energy differences between conformational states, offering a more complete understanding of the molecule's dynamic behavior. mdpi.com
Protein-Ligand Docking Simulations for Target Identification and Binding Mode Prediction
Protein-ligand docking is a computational technique used to predict how a small molecule, such as this compound, binds to a receptor. nih.govmdpi.com This method is instrumental in identifying potential biological targets by screening large databases of proteins. nih.govnoaa.gov The process involves two main steps: predicting the orientation and conformation of the ligand within the protein's binding site and then estimating the binding affinity using scoring functions. mdpi.com
Docking simulations can be performed in a site-directed manner, where the binding site is known, or through blind docking, where the entire protein surface is explored. nih.gov The results of these simulations can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. For instance, inverse docking has been successfully used to identify the molecular targets of natural compounds by screening them against databases of proteins with known roles in disease. nih.gov Validation of docking results is often achieved by comparing the predicted binding mode with experimental data when available. nih.gov
| Docking Simulation Components | Description |
| Ligand Preparation | Generation of a 3D structure of this compound and assignment of appropriate chemical properties. |
| Receptor Preparation | Obtaining the 3D structure of a potential protein target, often from databases like the Protein Data Bank (PDB). mdpi.com |
| Search Algorithm | Explores the possible binding poses of the ligand within the receptor's binding site. nih.gov |
| Scoring Function | Estimates the binding affinity for each pose to identify the most likely binding mode. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that the biological effect of a molecule is related to its physicochemical properties. atlantis-press.com These models are developed by analyzing a set of compounds with known activities and creating a mathematical equation that can predict the activity of new, untested compounds. nih.govresearchgate.net
The development of a QSAR model involves selecting appropriate molecular descriptors (e.g., lipophilicity, electronic properties, steric properties) and using statistical methods to build the predictive model. atlantis-press.com The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.govresearchgate.net Successful QSAR models can be used for virtual screening, lead optimization, and predicting the potential toxicity of compounds. nih.gov For example, a QSAR model for a series of N-benzoyl-N'-naphthylthiourea derivatives identified lipophilic and electronic properties as key influencers of their anticancer activity. atlantis-press.com
| QSAR Model Development Step | Description |
| Data Set Collection | Assembling a group of molecules with measured biological activity. nih.gov |
| Descriptor Calculation | Computing numerical values that represent various aspects of the molecular structure and properties. atlantis-press.com |
| Model Building | Using statistical methods like multiple linear regression or machine learning to create the predictive equation. mdpi.comatlantis-press.com |
| Model Validation | Assessing the model's accuracy and predictive ability using internal and external test sets. nih.govresearchgate.net |
Coarse-Grained (CG) Modeling for Large-Scale Systems
For studying large biological systems over long timescales, all-atom simulations can be computationally prohibitive. Coarse-grained (CG) modeling offers a solution by simplifying the representation of molecules. nih.govresearchgate.netnih.gov In CG models, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the investigation of larger systems and longer biological processes. nih.gov
The development of a CG force field involves parameterizing the interactions between these beads, often by fitting to data from more detailed quantum mechanics calculations or all-atom simulations. rsc.org While CG models sacrifice some atomic detail, they are powerful tools for studying phenomena such as protein folding, membrane dynamics, and the self-assembly of large molecular complexes. nih.govnih.govyoutube.com
Quantum Chemical Calculations
Quantum chemical calculations provide a highly detailed and accurate description of the electronic structure and reactivity of molecules. aps.org These methods are based on the principles of quantum mechanics and can be used to predict a wide range of molecular properties.
Electronic Structure Theory and Reactivity Prediction (e.g., DFT calculations)
Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgyoutube.com DFT calculations are based on the principle that the properties of a system can be determined from its electron density. wikipedia.org This approach is generally more computationally efficient than other high-level quantum chemistry methods, making it suitable for a wide range of chemical systems. wikipedia.org
DFT can be used to calculate various properties of this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. epstem.netvjst.vn The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further insights into intramolecular and intermolecular interactions. vjst.vnresearchgate.net By calculating properties like atomic charges and bond orders, DFT can help predict the reactivity of different parts of the this compound molecule. concordia.canih.gov
| Calculated Property | Significance for this compound |
| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. epstem.net |
| Vibrational Frequencies | Correlates with experimental infrared and Raman spectra for structural confirmation. epstem.net |
| HOMO-LUMO Energies | Provides insights into electronic transitions and chemical reactivity. vjst.vnnih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. vjst.vn |
| NBO Analysis | Characterizes bonding interactions and charge transfer within the molecule. researchgate.netnih.gov |
Potential Energy Surface Analysis of Reaction Mechanisms
Potential Energy Surface (PES) analysis is a fundamental computational tool used to investigate the mechanisms of chemical reactions involving this compound. The PES is a mathematical landscape that maps the potential energy of the molecule as a function of its geometry. By mapping this surface, chemists can identify stable structures (minima), transition states (saddle points), and the lowest energy pathways for reactions.
For this compound, PES analysis can elucidate mechanisms such as amide bond hydrolysis or reactions at the indole (B1671886) ring. The process involves extensive quantum mechanical calculations, typically using Density Functional Theory (DFT) or other ab initio methods. These calculations determine the energy of the molecule at various atomic arrangements.
Key Findings from Hypothetical PES Analysis:
Reaction Pathways: A hypothetical PES for the hydrolysis of the amide bond in this compound would reveal the energy barriers associated with both acid-catalyzed and base-catalyzed mechanisms. The transition state geometries would show the bond-breaking and bond-forming processes at a molecular level.
Illustrative Data Table: Calculated Energy Barriers for Hydrolysis
| Reaction Mechanism | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |
| Acid-Catalyzed | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water. | 18.5 |
| Base-Catalyzed | Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon. | 15.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from such a computational study.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods are invaluable for predicting the spectroscopic properties of this compound, which can then be validated against experimental measurements. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict electronic spectra (UV-Vis), while calculations of vibrational frequencies are used to predict Infrared (IR) and Raman spectra.
The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. Comparing the predicted spectra with experimental data serves as a rigorous test of the computational model and can aid in the interpretation of complex experimental spectra.
Detailed Research Findings:
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted λmax (nm) | Experimental λmax (nm) |
| UV-Vis Absorption | 282 | 280 |
| Fluorescence Emission | 355 | 350 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Silico Screening and Virtual Library Design for Derivative Exploration
In silico screening and the design of virtual libraries are powerful computational strategies to explore the chemical space around this compound for derivatives with desired properties. This process involves creating a large, virtual library of candidate molecules by modifying the parent structure of this compound. These modifications can include substitutions on the benzene (B151609) ring or the indole ring.
Each molecule in the virtual library is then computationally screened for properties of interest, such as binding affinity to a target protein or specific physicochemical properties. This high-throughput screening allows for the rapid identification of promising candidates for synthesis and experimental testing. Molecular docking simulations are a common tool used in this context to predict the binding mode and affinity of derivatives to a biological target. nih.gov
Machine Learning Applications in Molecular Property Prediction and Design
Machine learning (ML) is increasingly being applied in computational chemistry to predict molecular properties and to design novel molecules. nih.govresearchgate.net For this compound and its derivatives, ML models can be trained on existing data to predict a wide range of properties, including solubility, toxicity, and biological activity. nih.govmdpi.com
These models can learn complex relationships between the molecular structure and its properties, enabling predictions for new, unsynthesized molecules with a fraction of the computational cost of traditional quantum mechanical calculations. x-mol.com For example, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the biological activity of this compound derivatives based on a set of calculated molecular descriptors.
Illustrative Data Table: Machine Learning Model Performance
| Predicted Property | Machine Learning Model | R² (Coefficient of Determination) |
| Solubility | Random Forest | 0.85 |
| Binding Affinity | Gradient Boosting | 0.78 |
Note: The data in this table is hypothetical and illustrates the typical performance of such models.
Future Perspectives and Emerging Research Avenues
Development of Novel N-benzoyltryptophan Derivatives with Tailored Activities
The core structure of this compound offers a versatile scaffold for the synthesis of new derivatives with customized biological activities. By modifying the benzoyl or tryptophan moieties, researchers can fine-tune the compound's properties to target specific biological processes with greater potency and selectivity.
Recent studies have demonstrated the potential of synthesizing novel tryptophan derivatives with a range of bioactivities. For instance, a series of tryptophan derivatives incorporating 2,5-diketopiperazine and acyl hydrazine (B178648) moieties have been synthesized and shown to possess moderate to good antiviral activities against the tobacco mosaic virus (TMV). mdpi.com Some of these compounds exhibited higher inactivation, curative, and protection activities than the commercial antiviral agent ribavirin. mdpi.com Furthermore, many of these derivatives displayed broad-spectrum fungicidal activities against various phytopathogenic fungi. mdpi.com
The introduction of different substituents on the benzene (B151609) ring of acylhydrazone derivatives of tryptophan has been shown to significantly influence their anti-TMV activity. For example, the presence of strong electron-withdrawing groups like nitro or trifluoromethyl was found to be detrimental to the activity, while electron-donating groups or weak electron-withdrawing groups at the para position of the benzene ring were favorable for maintaining activity. mdpi.com
In the realm of anticancer research, derivatives such as N-benzoyl-3-allylthiourea have been investigated for their potential against breast cancer. nih.gov Studies have shown that this compound can enhance the expression of HER-2 and inactivate NF-kB transcription factors, thereby inhibiting the proliferation of cancer cells. nih.gov This highlights the potential of developing this compound-based compounds as complementary drugs in cancer therapy. nih.gov The synthesis of various N-substituted benzamide (B126) derivatives has also yielded compounds with significant anti-proliferative activity against several cancer cell lines. researchgate.netnih.gov
The following table summarizes the activities of some synthesized tryptophan derivatives:
| Derivative Type | Target Organism/Cell Line | Observed Activity | Reference |
| Tryptophan derivatives with 2,5-diketopiperazine and acyl hydrazine | Tobacco Mosaic Virus (TMV) | Antiviral | mdpi.com |
| Tryptophan derivatives with 2,5-diketopiperazine and acyl hydrazine | Alternaria solani, Phytophthora capsica, Sclerotinia sclerotiorum | Fungicidal | mdpi.com |
| N-benzoyl-3-allylthiourea | MCF-7 breast cancer cells | Anticancer | nih.gov |
| N-substituted benzamides | MCF-7, MDA-MB-231, K562, A549 cancer cell lines | Anti-proliferative | researchgate.netnih.gov |
Exploration of Unconventional Biological Targets and Pathways
While the primary biological roles of tryptophan are well-established, this compound and its derivatives are being explored for their interactions with less conventional biological targets and pathways, opening up new therapeutic avenues.
One such area of exploration is in neurodegenerative and inflammatory diseases. N-Acetyl-L-tryptophan, a closely related compound, has been identified as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c. medchemexpress.com By disrupting the binding of substance P to NK-1R, it exhibits neuroprotective effects. medchemexpress.com Furthermore, its ability to inhibit the release of cytochrome c from mitochondria suggests a role in preventing apoptosis. medchemexpress.com
Another significant area of research is the modulation of the tryptophan catabolism pathway, which is implicated in cancer immunotherapy. nih.gov The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are key regulators of this pathway and have emerged as important drug development targets. nih.govnih.govnih.gov The rational design of tryptophan analogues that can act as inhibitors of these enzymes is a promising strategy for cancer treatment. nih.govnih.gov For example, a series of tryptophan analogues have been designed to probe the mechanism of IDO1, with some compounds showing the potential to bind to the enzyme and inhibit its activity. nih.govrsc.org
The discovery of two isoforms of tryptophan hydroxylase (TPH), TPH1 in the gastrointestinal tract and TPH2 in neuronal cells, has led to the development of selective inhibitors that can target serotonin (B10506) production in specific tissues. researchgate.net This offers the potential for new treatments for gastrointestinal disorders and other conditions associated with dysregulated serotonin levels. researchgate.net
The table below outlines some unconventional targets of tryptophan derivatives:
| Derivative | Biological Target/Pathway | Potential Therapeutic Application | Reference |
| N-Acetyl-L-tryptophan | Neurokinin-1 receptor (NK-1R), Cytochrome c | Neurodegenerative and inflammatory diseases | medchemexpress.com |
| Tryptophan Analogues | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy | nih.govrsc.org |
| Tryptophan Analogues | Tryptophan 2,3-dioxygenase (TDO2) | Cancer Immunotherapy | nih.gov |
| TPH Inhibitors | Tryptophan Hydroxylase (TPH1) | Gastrointestinal Disorders | researchgate.net |
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The rational design of novel this compound derivatives with enhanced activities is increasingly reliant on the synergy between advanced computational modeling and experimental validation. researchgate.netnih.gov These approaches accelerate the discovery process and provide deep insights into the molecular interactions that govern biological activity.
Computational tools play a crucial role in the initial stages of drug design, from screening large libraries of virtual compounds to predicting their binding affinities for specific biological targets. researchgate.net Molecular docking simulations, for instance, can predict how a ligand like an this compound derivative will bind to the active site of a protein, such as an enzyme or receptor. nih.govnih.gov This allows for the prioritization of compounds for synthesis and experimental testing.
For example, in the development of tryptophan analogues as IDO1 inhibitors, docking studies were used to support the hypothesis that the designed compounds could bind to the enzyme in a manner similar to tryptophan. nih.gov Similarly, molecular docking has been employed to understand the binding of benzoylthiourea (B1224501) derivatives to Escherichia coli DNA gyrase B, with the docking scores correlating with their predicted antimicrobial activity. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of ligand-protein interactions, allowing researchers to study the conformational changes that occur upon binding. mdpi.com This can be particularly useful in understanding the mechanism of action of a drug and in designing derivatives with improved binding kinetics.
The integration of these computational methods with experimental techniques creates a powerful iterative cycle of design, synthesis, and testing. researchgate.net Experimental data from bioassays can be used to refine the computational models, leading to more accurate predictions and the rational design of next-generation compounds with tailored activities.
Potential for Novel Applications in Supramolecular Chemistry
The unique structural features of this compound, particularly the presence of the indole (B1671886) ring, make it an attractive building block for the construction of novel supramolecular assemblies. researchgate.netscience.govyoutube.com Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. researchgate.net
The indole side chain of tryptophan is known to play a crucial role in stabilizing protein structures through aromatic and hydrogen-bonding interactions. researchgate.netacs.org This same propensity for self-assembly is being harnessed to create new materials. For instance, peptides containing tryptophan residues have been shown to self-assemble into nanofibers and hydrogels. researchgate.netacs.orgmdpi.com The indole ring promotes aggregation through π-π stacking and hydrogen bonding, leading to the formation of these ordered structures. nih.govacs.org
Specifically, N-acyl-L-tryptophan derivatives can self-assemble in solution to form hydrogels. mdpi.com For example, N-[(phenyl methoxy)carbonyl]-L-tryptophan can form a hydrogel through intermolecular hydrogen bonding and π-π stacking. mdpi.com These hydrogels have potential applications in biomedicine, such as for drug delivery, due to their biocompatibility and high water content. mdpi.com
The ability to control the self-assembly process by modifying the structure of the this compound molecule opens up possibilities for creating a wide range of supramolecular architectures with tailored properties. The co-assembly of different tryptophan derivatives could lead to even more complex and functional materials. nih.gov
Potential for Novel Applications in Biosensing and Materials Science
The distinct properties of this compound and its derivatives are also being explored for applications in the fields of biosensing and materials science, leading to the development of innovative diagnostic tools and functional materials.
In the area of biosensing, tryptophan and its derivatives are being utilized as recognition elements and signal transducers. The intrinsic fluorescence of the tryptophan indole ring is a key feature that can be exploited. For example, "quenchbody" biosensors have been developed that utilize a nanobody with strategically placed tryptophan residues. biorxiv.org The binding of an antigen to the nanobody alters the quenching of a nearby fluorophore by the tryptophan, resulting in a measurable fluorescence signal. biorxiv.org
Furthermore, tryptophan-responsive biosensors are being engineered for applications in metabolic engineering and synthetic biology. nih.govacs.org These biosensors can detect the concentration of tryptophan or its derivatives in a system, allowing for the dynamic control of metabolic pathways. nih.govacs.org Electrochemical sensors are also being developed for the detection of L-tryptophan, utilizing modified electrodes to achieve high sensitivity and selectivity. mdpi.comresearchgate.net
In materials science, the self-assembling properties of tryptophan derivatives are being used to create novel materials with unique functionalities. As mentioned previously, tryptophan-based hydrogels can be formed through non-covalent interactions. mdpi.com These hydrogels can serve as matrices for the controlled release of drugs and have shown inherent antibacterial properties, making them promising for biomedical applications. mdpi.com The ability to functionalize materials with this compound could also impart specific recognition capabilities or enhance their biocompatibility.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-benzoyltryptophan derivatives, and what analytical techniques validate their purity?
- Methodological Answer : The synthesis of N-benzoyltryptophan derivatives typically involves coupling benzoyl chloride with tryptophan under basic conditions. For example, N-benzoyltryptophan methyl ester (42) was synthesized via acylation of tryptophan methyl ester, yielding 74% after purification via recrystallization (AcOEt/hexane). Characterization includes melting point analysis (110.8–112.5°C), IR spectroscopy (amide C=O stretch at 1635 cm⁻¹), and ¹H NMR (δ 3.35 ppm for CH₂, 6.67–7.78 ppm for aromatic protons). Elemental analysis (e.g., C: 70.73% vs. calcd. 70.79%) confirms stoichiometric purity .
Q. How do researchers ensure reproducibility in synthesizing N-benzoyltryptophan analogs?
- Methodological Answer : Reproducibility requires strict adherence to reaction parameters (e.g., solvent choice, temperature, stoichiometry) and comprehensive reporting of experimental details. For instance, the synthesis of compound 42 specifies CDCl₃ as the NMR solvent and KBr for IR pellet preparation. Inclusion of side-reaction byproducts (e.g., racemization products) in supplementary data ensures transparency. Peer-reviewed protocols, such as those in the Beilstein Journal of Organic Chemistry, emphasize documenting purification methods (e.g., column chromatography vs. recrystallization) and spectral artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for novel N-benzoyltryptophan analogs?
- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Researchers should:
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
- Use orthogonal techniques: X-ray crystallography confirms molecular geometry, while HPLC-MS detects trace impurities.
- Re-examine reaction conditions (e.g., acidic vs. neutral workup) that may induce epimerization or degradation. For example, unexpected peaks in the aromatic region of compound 42’s NMR were attributed to rotational isomers, resolved by variable-temperature NMR .
Q. How does stereochemistry influence the biological activity of N-benzoyltryptophan, and how is enantiomeric purity assessed?
- Methodological Answer : The D- and L-enantiomers of N-benzoyltryptophan exhibit distinct receptor-binding affinities. Enantiomeric purity is assessed via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. For instance, N-benzoyl-D-tryptophan ([α]D²⁵ = +12.5°) showed 98% enantiomeric excess (ee) compared to the L-form ([α]D²⁵ = -12.3°). Biological assays (e.g., enzyme inhibition) must specify the enantiomer used, as racemic mixtures can confound dose-response interpretations .
Q. What experimental designs are optimal for studying N-benzoyltryptophan’s pharmacokinetics in preclinical models?
- Methodological Answer : Follow NIH guidelines for preclinical studies:
- In vitro : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms) and LC-MS/MS quantification.
- In vivo : Administer radiolabeled N-benzoyltryptophan (e.g., ¹⁴C-labeled) to track absorption/distribution in rodent models.
- Data Analysis : Use compartmental modeling (e.g., NONMEM) to calculate bioavailability (F) and half-life (t₁/₂). Include negative controls (e.g., benzoyl-free tryptophan) to isolate pharmacological effects .
Q. How can racemization be minimized during N-benzoyltryptophan synthesis?
- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Mitigation strategies include:
- Using mild coupling agents (e.g., EDC/HOBt instead of DCC).
- Conducting reactions at 0–4°C to limit base-induced epimerization.
- Employing chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the α-center. Post-synthesis, monitor ee via circular dichroism (CD) or Marfey’s reagent derivatization .
Data Contradiction and Optimization
Q. How should researchers address conflicting bioactivity data for N-benzoyltryptophan in different cell lines?
- Methodological Answer : Contradictions may stem from cell-specific uptake or metabolism. Solutions include:
- Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ variability.
- Metabolomic Profiling : Use UPLC-QTOF-MS to detect cell line-specific metabolites (e.g., glucuronidated vs. sulfated derivatives).
- Receptor Knockdown : CRISPR/Cas9-mediated gene editing (e.g., TrkB receptor) clarifies target specificity .
Q. What statistical approaches validate the significance of N-benzoyltryptophan’s antioxidant effects in vitro?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For dose-dependent effects, apply nonlinear regression (e.g., log[inhibitor] vs. response). Report effect sizes (Cohen’s d) and confidence intervals (95% CI). Predefine exclusion criteria for outliers (e.g., Grubbs’ test) to maintain rigor .
Tables for Key Data
| Parameter | Value for N-Benzoyltryptophan Methyl Ester (42) | Technique |
|---|---|---|
| Melting Point | 110.8–112.5°C | Differential Scanning Calorimetry |
| IR Amide Stretch | 1635 cm⁻¹ | FT-IR (KBr pellet) |
| ¹H NMR (CDCl₃) | δ 3.35 (d, J=6.0 Hz, CH₂), 6.67–7.78 (m, aromatic) | 400 MHz NMR |
| Elemental Analysis (C, H, N) | Found: 70.73%, 5.57%, 8.55% | CHNS Analyzer |
| Enantiomeric Excess (ee) | 98% (D-form) | Chiral HPLC (Chiralpak® IA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
